molecular formula C21H22N6O4S2 B12370056 N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide

N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide

Cat. No.: B12370056
M. Wt: 486.6 g/mol
InChI Key: VIXAYXSBOOBUNP-UHFFFAOYSA-N
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Description

CTPS1-IN-1 is a selective inhibitor of cytidine 5’-triphosphate synthetase 1 (CTPS1), an enzyme involved in the de novo synthesis of cytidine triphosphate (CTP). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .

Preparation Methods

The synthesis of CTPS1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for CTPS1-IN-1 are designed to be scalable and cost-effective. These methods may include continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

CTPS1-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure controls. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

CTPS1-IN-1 exerts its effects by selectively inhibiting the activity of CTPS1, thereby blocking the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP). This inhibition disrupts the de novo synthesis of pyrimidine nucleotides, leading to a decrease in cellular CTP levels. As a result, cells experience impaired DNA and RNA synthesis, which can induce cell cycle arrest and apoptosis .

The molecular targets and pathways involved in the mechanism of action of CTPS1-IN-1 include the DNA damage response (DDR) pathways, such as ATR, CHEK1, and WEE1. Inhibition of CTPS1 by CTPS1-IN-1 activates these pathways, leading to the accumulation of double-strand DNA breaks and subsequent cell death .

Properties

Molecular Formula

C21H22N6O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[1-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]cyclopropyl]-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C21H22N6O4S2/c1-2-31-18-11-22-10-16(24-18)13-3-6-15(23-9-13)19(28)26-21(7-8-21)17-12-32-20(25-17)27-33(29,30)14-4-5-14/h3,6,9-12,14H,2,4-5,7-8H2,1H3,(H,25,27)(H,26,28)

InChI Key

VIXAYXSBOOBUNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)NC3(CC3)C4=CSC(=N4)NS(=O)(=O)C5CC5

Origin of Product

United States

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